molecular formula C17H14Cl2N2O3 B2622304 2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline CAS No. 1808832-15-6

2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline

Cat. No.: B2622304
CAS No.: 1808832-15-6
M. Wt: 365.21
InChI Key: NQWKJWZYYAWJBR-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the quinazoline core or the substituents.

    Coupling Reactions: The trimethoxyphenyl group can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted quinazoline derivatives.

    Oxidation: Oxidized quinazoline derivatives.

    Reduction: Reduced quinazoline derivatives.

Scientific Research Applications

2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer drug targeting the epidermal growth factor receptor (EGFR).

    Gefitinib: Another quinazoline-based anticancer agent targeting EGFR.

    Afatinib: A quinazoline derivative used to treat non-small cell lung cancer by inhibiting EGFR and other kinases.

Uniqueness

2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its trimethoxyphenyl group and dichloro substitutions can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,6-dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-22-13-7-5-10(15(23-2)16(13)24-3)14-11-8-9(18)4-6-12(11)20-17(19)21-14/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWKJWZYYAWJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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